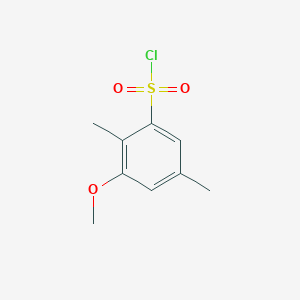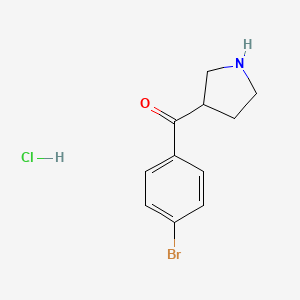
2-(4-Hydroxypyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxypyrimidin-2-yl)acetamide is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyl group at the 4-position and an acetamide group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypyrimidin-2-yl)acetamide typically involves the reaction of 4-hydroxypyrimidine with acetamide under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypyrimidin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(4-Hydroxypyrimidin-2-yl)acetamide can be compared with other similar compounds such as:
2-(4-Hydroxy-6-methylpyrimidin-2-yl)acetamide: Similar structure but with a methyl group at the 6-position, which may alter its biological activity.
2-(4-Hydroxy-5-nitropyrimidin-2-yl)acetamide: Contains a nitro group at the 5-position, potentially enhancing its reactivity and biological effects.
2-(4-Hydroxy-3,5-dimethylpyrimidin-2-yl)acetamide: Additional methyl groups at the 3 and 5 positions, which can influence its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(6-oxo-1H-pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O2/c7-4(10)3-5-8-2-1-6(11)9-5/h1-2H,3H2,(H2,7,10)(H,8,9,11) |
InChI Key |
OORPNRJZFZIZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13260066.png)



![4-[(Butan-2-yl)amino]-2-chlorobenzonitrile](/img/structure/B13260085.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13260087.png)


![(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13260109.png)
![2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13260112.png)


![5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13260141.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13260143.png)
